molecular formula C22H26N2O2S B11173898 N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B11173898
M. Wt: 382.5 g/mol
InChI Key: AQFOQYITCLMOHO-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a phenyl ring, which is further connected to an ethylsulfanyl group and a benzamide moiety. The compound’s intricate structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Cyclohexylcarbamoyl Chloride: Cyclohexylamine reacts with phosgene to form cyclohexylcarbamoyl chloride.

    Acylation Reaction: The cyclohexylcarbamoyl chloride is then reacted with 2-aminophenyl-2-(ethylsulfanyl)benzoate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylcarbamoyl-2-phenyl-vinyl)-benzamide
  • N-(1-cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide
  • N-(1-cyclohexylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide

Uniqueness

N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexylcarbamoyl and ethylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(2-ethylsulfanylbenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O2S/c1-2-27-20-15-9-7-13-18(20)22(26)24-19-14-8-6-12-17(19)21(25)23-16-10-4-3-5-11-16/h6-9,12-16H,2-5,10-11H2,1H3,(H,23,25)(H,24,26)

InChI Key

AQFOQYITCLMOHO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

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